![molecular formula C6H5N3O4 B2471269 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid CAS No. 77168-76-4](/img/structure/B2471269.png)
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid
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Description
“3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C6H5N3O4 . It is also known as "3-carbamoyl-1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid" .
Molecular Structure Analysis
The molecular weight of “this compound” is 183.12 . The exact mass is 183.028000 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 183.12 .
Scientific Research Applications
Bioconversion and Antimycobacterial Applications
Bioconversion for Antituberculous Agents
5-Hydroxypyrazine-2-carboxylic acid, a derivative of pyrazinecarboxylic acid, has been synthesized through bioconversion from 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This compound serves as a crucial building block for creating new antituberculous agents. The developed fermentation process for this bioconversion resulted in a high product concentration and an optimized isolation method, yielding a total product yield of 80% (Wieser, Heinzmann, & Kiener, 1997).
Antimycobacterial Drug Potential
A series of esters of 3-aminopyrazine-2-carboxylic acid, synthesized as potential antimycobacterial drugs, exhibited significant in vitro antimicrobial activity. The most active compound in this series was hexyl 3-aminopyrazine-2-carboxylate, showing notable antimycobacterial activity against M. tuberculosis H37Rv (Doležal et al., 2013).
Structural Chemistry and Supramolecular Assemblies
Hydrogen-Bonding Patterns
The noncovalent interactions in complexes formed by 2,3,5,6-tetramethylpyrazine with various acid ligands have been extensively analyzed. The study showcases how these interactions direct the assembly of supramolecular architectures, crucial for understanding the formation and stability of organic complexes (Wang et al., 2014).
Lanthanide-Organic Frameworks
Novel lanthanide-organic coordination polymeric networks have been generated using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These networks exhibit unique topologies and provide insights into the lanthanide contraction effect's role in directing the formation of such structures (Liu et al., 2009).
properties
IUPAC Name |
3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOFEKDZTJAXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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